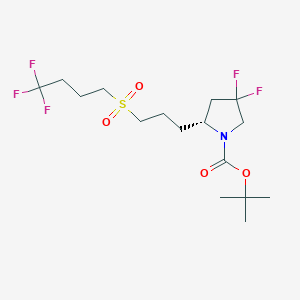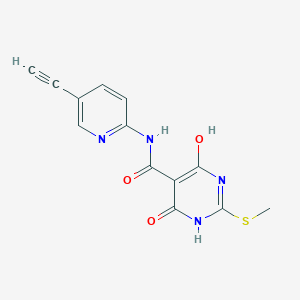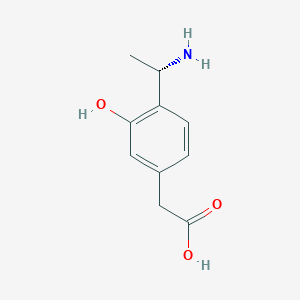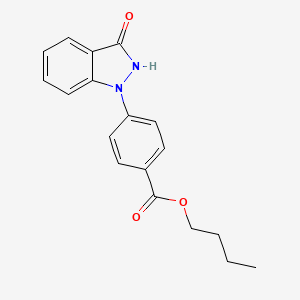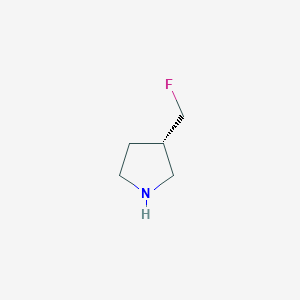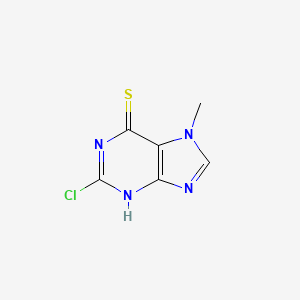
2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and other nitrogen-containing reagents.
Substitution reactions: Introducing the cyclohexyl, hexyl, and phenyl groups through substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.
Reduction: Reduction reactions could be used to modify the imidazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the phenyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides, or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazole: Lacks the ketone group.
2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-thione: Contains a sulfur atom instead of oxygen.
2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-methanol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The presence of the ketone group in 2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one may confer unique chemical properties, such as different reactivity or binding affinity to biological targets, compared to its analogs.
属性
CAS 编号 |
922498-20-2 |
|---|---|
分子式 |
C21H31N3O |
分子量 |
341.5 g/mol |
IUPAC 名称 |
2-amino-5-cyclohexyl-3-hexyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C21H31N3O/c1-2-3-4-11-16-24-19(25)21(23-20(24)22,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5,7-8,12-13,18H,2-4,6,9-11,14-16H2,1H3,(H2,22,23) |
InChI 键 |
ASRKRRQDKDMWOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C(=O)C(N=C1N)(C2CCCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


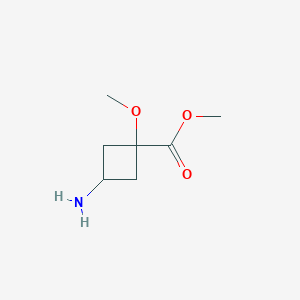
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
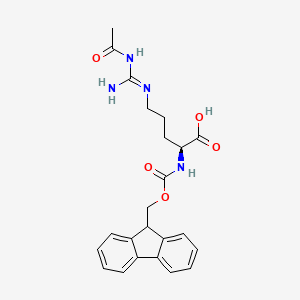
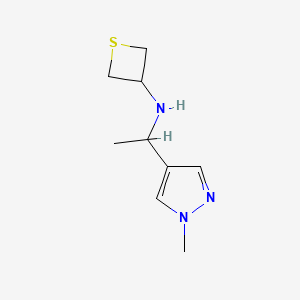
![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
